![molecular formula C15H26N7O14P3S B017387 (2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid CAS No. 109214-84-8](/img/structure/B17387.png)
(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Hydroxymethylcytosine is a DNA pyrimidine nitrogen base derived from cytosine. It is potentially important in epigenetics because the hydroxymethyl group on the cytosine can possibly switch a gene on and off. It was first seen in bacteriophages in 1952 and later found to be abundant in human and mouse brains, as well as in embryonic stem cells .
Preparation Methods
5’-Hydroxymethylcytosine can be generated by the oxidation of 5-methylcytosine, a reaction mediated by TET enzymes. This process involves the addition of a hydroxymethyl group to the cytosine base, converting it into 5’-Hydroxymethylcytosine
Chemical Reactions Analysis
5’-Hydroxymethylcytosine undergoes several types of chemical reactions:
Oxidation: It can be further oxidized to form 5-formylcytosine and 5-carboxylcytosine.
Reduction: It can be reduced back to 5-methylcytosine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are 5-formylcytosine, 5-carboxylcytosine, and 5-methylcytosine .
Scientific Research Applications
5’-Hydroxymethylcytosine has several scientific research applications:
Epigenetics: It plays a crucial role in gene regulation and DNA demethylation.
Neuroscience: High levels of 5’-Hydroxymethylcytosine are found in neuronal cells, indicating its importance in the central nervous system.
Stem Cell Research: It is abundant in embryonic stem cells and is associated with self-renewal and differentiation.
Cancer Research: Altered levels of 5’-Hydroxymethylcytosine have been linked to various cancers, making it a potential biomarker for diagnosis and prognosis.
Mechanism of Action
The mechanism by which 5’-Hydroxymethylcytosine exerts its effects involves the regulation of gene expression and DNA demethylation. The hydroxymethyl group can alter the binding affinity of transcription factors and other proteins to DNA, thereby influencing gene activity. TET enzymes mediate the conversion of 5-methylcytosine to 5’-Hydroxymethylcytosine, which can then be further oxidized or reduced, leading to dynamic changes in the epigenetic landscape .
Comparison with Similar Compounds
5’-Hydroxymethylcytosine is unique compared to other cytosine derivatives like 5-methylcytosine and 5-formylcytosine due to its specific role in gene regulation and DNA demethylation. Similar compounds include:
5-Methylcytosine: Involved in gene silencing and DNA methylation.
5-Formylcytosine: An intermediate in the oxidation of 5-methylcytosine.
5-Carboxylcytosine: Another oxidation product of 5-methylcytosine.
These compounds share similar pathways but differ in their specific functions and effects on gene expression .
Properties
CAS No. |
109214-84-8 |
|---|---|
Molecular Formula |
C15H26N7O14P3S |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C15H26N7O14P3S/c16-6(15(25)26)1-2-40-3-7(35-39(32,33)36-38(30,31)21-37(27,28)29)11-9(23)10(24)14(34-11)22-5-20-8-12(17)18-4-19-13(8)22/h4-7,9-11,14,23-24H,1-3,16H2,(H,25,26)(H,32,33)(H2,17,18,19)(H4,21,27,28,29,30,31)/t6-,7-,9-,10+,11+,14+/m0/s1 |
InChI Key |
FBOLNTODBBAPDR-KEPZVFJZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@H](CSCC[C@@H](C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
Synonyms |
5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate) 5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate), tetrasodium salt 5'-HCMAIT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
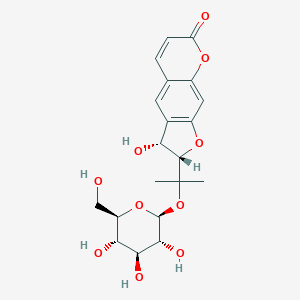
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium](/img/structure/B17315.png)

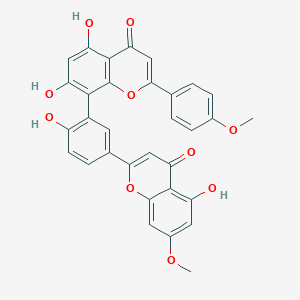
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)


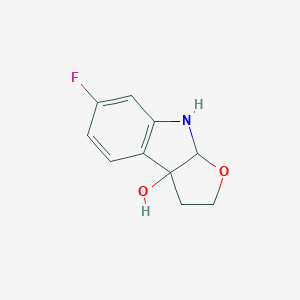
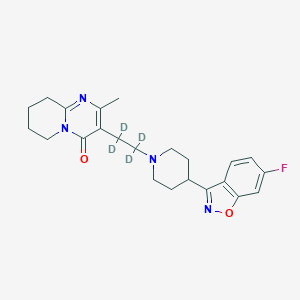
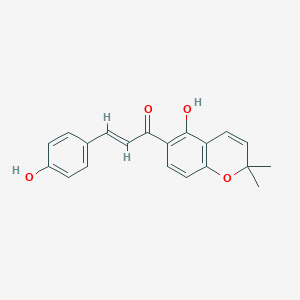

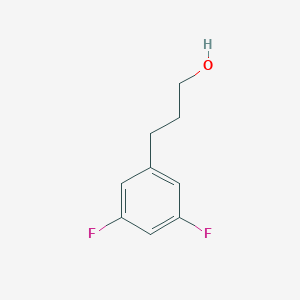
![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)
